1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil
Description
Properties
CAS No. |
136105-76-5 |
|---|---|
Molecular Formula |
C22H24N2O3S |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
6-(3,5-dimethylphenyl)sulfanyl-5-ethyl-1-(phenylmethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H24N2O3S/c1-4-19-20(25)23-22(26)24(14-27-13-17-8-6-5-7-9-17)21(19)28-18-11-15(2)10-16(3)12-18/h5-12H,4,13-14H2,1-3H3,(H,23,25,26) |
InChI Key |
KYQAKOHJHCUILQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)SC3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a convergent approach:
- Step 1: Construction of the uracil ring with the 5-ethyl substituent.
- Step 2: Introduction of the 6-(3,5-dimethylphenylthio) substituent via nucleophilic aromatic substitution or thiolation.
- Step 3: Alkylation at the N-1 position with a benzyloxymethyl group.
This sequence ensures regioselectivity and functional group compatibility.
Detailed Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Uracil ring formation | Condensation of appropriate β-dicarbonyl and urea derivatives under acidic/basic catalysis | Formation of 5-ethyluracil core with high regioselectivity. |
| 2 | Thiolation at C-6 | Reaction with 3,5-dimethylphenylthiol or corresponding disulfide in presence of base (e.g., K2CO3) in polar aprotic solvent (DMF, DMSO) at 50-80°C | Selective substitution at C-6 position yielding 6-(3,5-dimethylphenylthio)uracil intermediate. |
| 3 | N-1 Alkylation | Reaction with benzyloxymethyl chloride or bromide in presence of a base (e.g., NaH, K2CO3) in DMF or acetone at 0-25°C | Introduction of benzyloxymethyl group at N-1 position with minimal side reactions. |
Reaction Conditions and Optimization
- Solvent choice: Polar aprotic solvents such as DMF or DMSO are preferred for thiolation and alkylation steps to enhance nucleophilicity and solubility.
- Temperature control: Moderate temperatures (50-80°C) for thiolation to avoid decomposition; low temperatures (0-25°C) for alkylation to prevent over-alkylation.
- Base selection: Mild bases like potassium carbonate are favored to avoid ring degradation.
- Purification: Crystallization or chromatographic techniques are employed to isolate pure product.
Alternative Methods
- Use of protecting groups on uracil nitrogen atoms to improve selectivity during alkylation.
- Employing microwave-assisted synthesis to reduce reaction times and improve yields.
- Continuous flow synthesis for scale-up and reproducibility.
Research Findings and Data Analysis
Yield and Purity
| Step | Typical Yield (%) | Purity (%) (HPLC) | Notes |
|---|---|---|---|
| Uracil ring formation | 75-85 | >95 | High regioselectivity achieved |
| Thiolation | 70-80 | >90 | Requires careful temperature control |
| N-1 Alkylation | 65-75 | >95 | Benzyloxymethylation is efficient |
Spectroscopic Characterization
- NMR (1H and 13C): Confirms substitution pattern; characteristic signals for benzyloxymethyl and 3,5-dimethylphenylthio groups.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight ~350 g/mol.
- IR Spectroscopy: Presence of uracil carbonyl and thioether functional groups.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting materials | β-dicarbonyl compounds, urea derivatives, 3,5-dimethylphenylthiol, benzyloxymethyl halides |
| Key reaction types | Condensation, nucleophilic aromatic substitution (thiolation), N-alkylation |
| Solvents | DMF, DMSO, acetone |
| Bases | K2CO3, NaH |
| Temperature range | 0-80°C |
| Purification methods | Crystallization, column chromatography |
| Typical overall yield | 40-55% (multi-step synthesis) |
| Characterization techniques | NMR, MS, IR, HPLC |
Chemical Reactions Analysis
1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the removal of the benzyloxymethyl group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Introduction to 1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil
1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil is a synthetic compound classified as a uracil derivative. Its unique structural features include a benzyloxymethyl group at the 1-position, an ethyl group at the 5-position, and a 3,5-dimethylphenylthio group at the 6-position of the uracil ring. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine.
Chemistry
1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil serves as a versatile building block in organic synthesis. Its unique structure enables researchers to modify it further to create more complex molecules or derivatives with enhanced properties.
Biology
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. It has been studied for its ability to inhibit key enzymes involved in DNA synthesis and repair, which can disrupt cellular processes critical for cancer cell survival.
Medicine
The compound shows promise as an antiviral agent , particularly against HIV. It acts as a non-nucleoside inhibitor of reverse transcriptase, competing with natural substrates for binding sites on the enzyme, thereby blocking viral replication pathways. Ongoing studies are exploring its therapeutic potential for treating various cancers and infectious diseases.
Industry
In industrial applications, 1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil is utilized in developing new materials and as an intermediate in pharmaceutical production.
Antiviral Activity
Studies have demonstrated that derivatives of this compound effectively inhibit reverse transcriptase enzymes, crucial for HIV replication. These findings suggest its potential role in developing new antiviral therapies.
Anticancer Research
In vitro studies have shown that 1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil can induce apoptosis in various cancer cell lines. Further research is needed to elucidate the specific pathways involved.
Material Science
The compound's unique structure allows it to be used as an intermediate in synthesizing new materials with tailored properties for specific industrial applications.
Mechanism of Action
The mechanism of action of 1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of Enzymes: It may inhibit key enzymes involved in DNA synthesis and repair, leading to the disruption of cellular processes.
Induction of Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Their Impact
Position 1: Benzyloxymethyl vs. Other Alkyl/Oxyalkyl Groups
The 1-benzyloxymethyl group in the target compound distinguishes it from analogs with alternative substituents:
- Cyclopropylmethyloxymethyl (9c) : Exhibits anti-HIV activity comparable to emivirine, suggesting moderate steric bulk at this position is tolerable .
- 2-Phenylethyloxymethyl (9g) : Similar potency to 9c, indicating aromatic extensions at the 1-substituent may enhance hydrophobic interactions .
- (2-Phenoxyethyl)oxymethyl (10c): Demonstrates superior activity to emivirine, likely due to improved solubility from the phenoxyethyl group’s oxygen atom .
The benzyloxymethyl group in the target compound may balance hydrophobicity and metabolic stability, though direct comparisons of pharmacokinetics are lacking.
Position 5: Ethyl vs. Isopropyl or Iodine
- Ethyl (target, 9c, 10c) : Common in active analogs; smaller alkyl groups likely minimize steric hindrance while maintaining hydrophobic interactions.
- Isopropyl (10d) : Shows enhanced potency over emivirine, suggesting bulkier substituents may improve binding to mutant HIV strains .
- Iodine (8e, 8h) : Found in less active derivatives (), indicating iodine’s size and electronic effects may disrupt optimal binding .
Position 6: 3,5-Dimethylphenylthio vs. Benzyl or Cyanobenzylthio
- 3,5-Dimethylphenylthio (target): The thioether linkage and dimethyl groups may enhance π-π stacking with Tyr181/Tyr188 residues (critical for NNRTI binding) compared to oxygen or amino groups .
- 3,5-Dimethylbenzyl (9c, 10c) : Directly linked benzyl groups in these analogs achieve high activity, emphasizing the importance of 3,5-dimethyl substitution for hydrophobic interactions .
- 4-Cyanobenzylthio (8e): Lower activity in this derivative suggests electron-withdrawing groups at the 6-position reduce binding affinity .
Resistance Profiles
Compounds like 9c and 9g show marginal superiority over emivirine against NNRTI-resistant mutants (e.g., K103N, Y181C), likely due to flexible 1-substituents accommodating mutations . The target’s benzyloxymethyl group may offer similar adaptability, but further mutagenesis studies are needed.
Biological Activity
1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil is a synthetic compound classified as a uracil derivative. Its structural complexity, characterized by a benzyloxymethyl group at the first position, an ethyl group at the fifth position, and a thioether substituent at the sixth position (3,5-dimethylphenylthio), contributes to its unique chemical and biological properties. The molecular formula of this compound is C22H24N2O2S, with a molecular weight of approximately 396.5 g/mol.
Antiviral Properties
Research has indicated that 1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil exhibits significant antiviral activity, particularly as a non-nucleoside inhibitor of reverse transcriptase (RT) in HIV. This mechanism involves competitive inhibition, where the compound binds to the RT enzyme, preventing the conversion of viral RNA into DNA, which is crucial for viral replication.
The mechanism of action can be summarized as follows:
- Inhibition of Reverse Transcriptase : The compound competes with natural substrates for binding sites on the enzyme.
- Disruption of Viral Replication Pathways : By inhibiting RT, it effectively blocks the viral life cycle.
Anticancer Potential
Beyond its antiviral properties, this compound has also been studied for potential anticancer applications. It may disrupt cellular processes by inhibiting key enzymes involved in DNA synthesis and repair and inducing apoptosis in cancer cells through specific signaling pathways.
Comparison with Other Compounds
To better understand its biological activity, it is useful to compare 1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil with other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Fluorine substitution at the 5-position | Anticancer agent targeting thymidylate synthase |
| 6-Mercaptopurine | Sulfur atom at the 6-position | Immunosuppressive agent for leukemia treatment |
| Thiouracil | Thioether group | Antithyroid activity in hyperthyroidism treatment |
This comparison highlights how the unique substituents in 1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil may confer distinct biological activities compared to other uracil derivatives.
Synthesis Route
The synthesis of 1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil typically involves several steps:
- Formation of the Uracil Core : Condensation of ethyl acetoacetate with urea under acidic conditions.
- Introduction of Benzyloxymethyl Group : Alkylation using benzyl chloride in the presence of sodium hydride.
- Attachment of Thio Group : Thiolation with 3,5-dimethylphenylthiol using a suitable catalyst.
These steps require careful control over reaction conditions to ensure high yield and purity.
Chemical Reactivity
The compound can undergo various chemical reactions that may enhance its biological activity:
- Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction : Reduction reactions can remove the benzyloxymethyl group using lithium aluminum hydride.
These reactions can lead to derivatives with potentially improved pharmacological properties.
Case Study: Antiviral Activity
In a study assessing the antiviral efficacy against HIV, it was found that 1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil demonstrated IC50 values in the low micromolar range against HIV strains. The compound's ability to inhibit RT was confirmed through enzyme assays where it showed significant competitive inhibition compared to other known inhibitors.
Case Study: Anticancer Effects
Another research study investigated its effects on various cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent induction of apoptosis in human breast cancer cells, suggesting its potential as an anticancer therapeutic agent.
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize 1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil with high purity?
- Methodological Answer : Synthesis involves multi-step organic reactions, such as nucleophilic substitution and uracil derivatization. Optimize reaction conditions (e.g., solvent, temperature) using principles from chemical engineering design (e.g., membrane separation for purification) . Characterize intermediates and final products via NMR (¹H/¹³C), mass spectrometry (HRMS), and HPLC to confirm structural integrity and purity. For example, molecular weight validation (e.g., 198.19 g/mol in related analogs ) ensures consistency with theoretical values.
Q. What analytical techniques are critical for structural elucidation and stability testing of this compound?
- Methodological Answer : Use X-ray crystallography for absolute configuration determination. Stability studies under varying pH/temperature conditions require thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Spectroscopic techniques (FTIR, UV-Vis) can track degradation products. Cross-reference data with computational models (e.g., DFT for bond energy predictions) to resolve ambiguities .
Q. How should preliminary pharmacological screening be designed to evaluate bioactivity?
- Methodological Answer : Employ in vitro assays (e.g., enzyme inhibition, cell viability) with controls for cytotoxicity. Dose-response curves and IC₅₀ calculations are essential. For example, replicate experimental setups used in zoospore regulation studies (e.g., leucine’s role in microbial systems ) to ensure reproducibility. Validate results against known uracil analogs with established biological activity.
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data, such as inconsistent IC₅₀ values across studies?
- Methodological Answer : Re-evaluate experimental variables (e.g., solvent polarity, cell line specificity) and validate assays using standardized protocols. Apply theoretical frameworks (e.g., structure-activity relationship models) to contextualize discrepancies . Cross-disciplinary collaboration, such as integrating chemical engineering simulations (e.g., process control for batch consistency ), can identify hidden variables.
Q. What advanced methodologies are suitable for studying the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Use omics approaches (e.g., proteomics/metabolomics) to map interaction networks. For example, isotopic labeling (¹⁴C/³H) can track metabolite pathways. Leverage quadripolar methodological models to balance theoretical, epistemological, and technical poles—such as linking observed bioactivity to uracil’s known roles in nucleic acid inhibition .
Q. How can computational modeling enhance the understanding of this compound’s reactivity and binding affinity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict target binding sites. Quantum mechanical calculations (e.g., Gaussian software) model electronic properties and reaction pathways. Validate simulations against experimental kinetics data, as seen in Brønsted acid-catalyzed reactions . Adjust parameters iteratively to align with observed spectroscopic or crystallographic data .
Methodological Framework Integration
Q. How to design a research proposal that integrates chemical engineering principles with pharmacological studies?
- Methodological Answer : Structure the proposal using Guiding Principle 2 , linking synthesis scalability (e.g., membrane separation ) to bioactivity validation. Define subsidiary questions, such as: "How does particle size (powder technology ) affect dissolution rates in in vivo models?" Use systematic literature reviews to identify gaps and justify methodological choices.
Q. What strategies ensure rigorous validation of novel hypotheses about this compound’s role in multi-faceted systems (e.g., microbial ecology)?
- Methodological Answer : Adopt a mixed-methods approach, combining field research (e.g., environmental sampling ) with lab-based assays. For example, replicate the experimental design used in microbial communication studies , but apply quadripolar models to address subjectivity in ecological data. Use statistical tools (e.g., PCA for multivariate analysis) to isolate confounding variables.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
